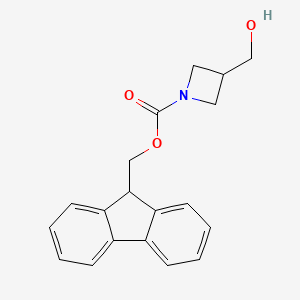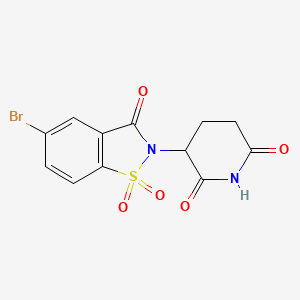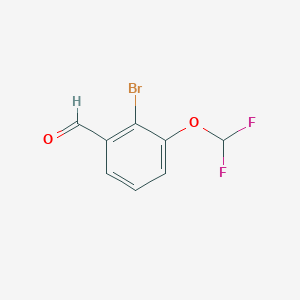
Potassium (4-bromothiophen-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-bromothiophen-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (4-bromothiophen-2-yl)trifluoroborate can be synthesized through the reaction of 4-bromothiophen-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of 4-bromothiophen-2-ylboronic acid: This intermediate is synthesized by reacting 4-bromothiophene with a boron reagent such as boronic acid or boronate ester.
Formation of this compound: The 4-bromothiophen-2-ylboronic acid is then treated with potassium bifluoride in an appropriate solvent, leading to the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-bromothiophen-2-yl)trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.
Solvents: Solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium (4-bromothiophen-2-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of potassium (4-bromothiophen-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Potassium (4-bromothiophen-2-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (4-bromophenyl)trifluoroborate: Similar in structure but with a phenyl group instead of a thiophene ring.
Potassium benzo[b]thiophen-2-yl-2-trifluoroborate: Contains a benzothiophene ring, offering different reactivity and applications.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
Propriétés
Formule moléculaire |
C4H2BBrF3KS |
|---|---|
Poids moléculaire |
268.94 g/mol |
Nom IUPAC |
potassium;(4-bromothiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H2BBrF3S.K/c6-3-1-4(10-2-3)5(7,8)9;/h1-2H;/q-1;+1 |
Clé InChI |
WSZLJCNSUCRUIT-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CS1)Br)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





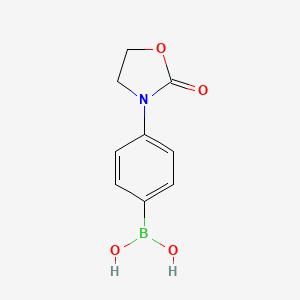
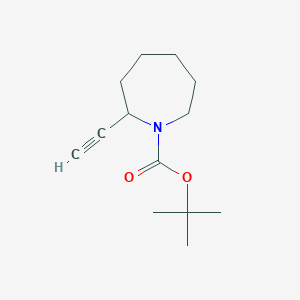
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
